Acid-PEG4-NHS ester

PROTAC ADC Crosslinking

Irreproducible conjugation stoichiometry from incorrect PEG linker length compromises PROTAC DC₅₀ measurements. Acid-PEG4-NHS ester provides a precisely defined PEG4 spacer (~25.7 Å) for orthogonal, sequential bioconjugation. • NHS ester reacts with primary amines at pH 7-9 for rapid amide bond formation; carboxylic acid enables EDC/HATU-mediated secondary conjugation. • PEG4 length occupies the empirical optimum for ternary complex formation in PROTAC development; single-unit deviation alters degradation efficiency by orders of magnitude. • High-purity, monodisperse product eliminates sub-stoichiometric impurities that confound cellular degradation assays.

Molecular Formula C16H25NO10
Molecular Weight 391.37 g/mol
Cat. No. B13706962
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcid-PEG4-NHS ester
Molecular FormulaC16H25NO10
Molecular Weight391.37 g/mol
Structural Identifiers
SMILESC1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCC(=O)O
InChIInChI=1S/C16H25NO10/c18-13-1-2-14(19)17(13)27-16(22)4-6-24-8-10-26-12-11-25-9-7-23-5-3-15(20)21/h1-12H2,(H,20,21)
InChIKeyUZALGPVEUZNYBM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Acid-PEG4-NHS Ester: Technical Overview


Acid-PEG4-NHS ester (CAS 2639395-41-6) is a heterobifunctional polyethylene glycol (PEG) linker featuring a carboxylic acid at one terminus and an N-hydroxysuccinimide (NHS) ester at the other, separated by a tetraethylene glycol (PEG4) spacer [1]. The NHS ester reacts rapidly with primary amines at pH 7–9 to form stable amide bonds, while the terminal carboxylic acid requires activation with reagents such as EDC or HATU for conjugation to amine-containing molecules . With a molecular weight of 391.37 Da and a hydrophilic PEG4 backbone, this compound confers aqueous solubility to conjugated biomolecules and serves as a critical building block in bioconjugation, targeted protein degradation (PROTACs), antibody-drug conjugates (ADCs), and surface functionalization applications .

Heterobifunctional linker for orthogonal, sequential bioconjugation
PEG4 spacer provides discrete ~25 Å reach for PROTAC ternary complex design
NHS ester enables rapid amine coupling at pH 7–9; acid terminus ready for EDC/HATU activation

Acid-PEG4-NHS Ester: Generic Substitution Risks


Generic substitution among PEG-based NHS ester linkers is not scientifically valid because PEG chain length fundamentally alters the biophysical and pharmacological properties of the resulting conjugate [1]. The tetraethylene glycol spacer (PEG4) provides a discrete end-to-end distance of approximately 25.7 Å, which is distinct from shorter PEG2 (~14 Å) and longer PEG6 (~35 Å) or PEG8 (~45 Å) homologues . In PROTAC development, varying PEG length by a single ethylene glycol unit can shift degradation efficiency by orders of magnitude due to altered ternary complex geometry [2]. Additionally, the carboxylic acid terminus of Acid-PEG4-NHS ester enables sequential, orthogonal conjugation strategies that are not possible with homobifunctional NHS esters or maleimide-terminated heterobifunctional linkers . Substituting an incorrect PEG length or functional group combination leads to non-reproducible conjugation stoichiometry, altered pharmacokinetics, and failed degradation or targeting outcomes.

Length PEG2/PEG6/PEG8 spacer arms alter ternary complex geometry and can shift PROTAC degradation efficiency by orders of magnitude
Functionality Homobifunctional NHS esters or maleimide linkers lack the orthogonal acid handle, preventing sequential conjugation strategies
Reactivity Carboxylic acid terminus requires separate activation; substituting a pre-activated bis-NHS ester removes stepwise control

Acid-PEG4-NHS Ester: Comparative Evidence


PEG4 Spacer Arm Length vs. Homologues

The PEG4 spacer arm in Acid-PEG4-NHS ester and related constructs provides an end-to-end distance of approximately 25.7 Å, which is nearly double that of PEG2-based linkers (~14 Å) and approximately half that of PEG12-based linkers (54.1 Å) . This discrete length is critical for spanning the typical 20–30 Å distance between E3 ligase and target protein binding pockets in PROTAC ternary complexes [1]. Substituting PEG4 with PEG2 reduces the spacer length by ~45%, potentially preventing productive ternary complex formation, while substituting with PEG8 or PEG12 introduces excessive conformational entropy that can reduce residence time in the ternary complex and increase off-target degradation [1].

Spacer arm length
Reported comparison
PEG4: ~25.7 Å vs. PEG2 ~14 Å, PEG12 ~54.1 Å
PEG4 bridges typical E3 ligase–target distances for ternary complex formation
Source review; values from molecular modeling and vendor data
PROTAC ADC Crosslinking Spacer Optimization

PROTAC Degradation: PEG Linker Length Comparison

In a head-to-head study of estrogen receptor alpha (ERα)-targeting PROTACs, researchers synthesized and evaluated PROTACs with PEG2, PEG3, and PEG4 linkers. While all three variants bound ERα with comparable IC50 values of 30–50 nM, the PEG3-containing PROTAC (LCL-ER(dec)) demonstrated the highest degradation activity, with the PEG4 variant (LCL-ER(dec)-P4) showing intermediate efficacy [1]. This non-linear relationship between PEG length and degradation efficiency demonstrates that even a single ethylene glycol unit difference can dramatically alter functional outcomes. The PEG4 length represents a critical inflection point in the flexibility-stability continuum, providing sufficient reach without introducing excessive conformational entropy that can destabilize ternary complexes [2].

PROTAC degradation
Head-to-head
ERα degradation: PEG3 > PEG4 > PEG2; binding IC50 ~30–50 nM independent of length
PEG length directly controls degradation efficiency, not target binding
Western blot in MCF-7 cells; reported in MEDCHEM NEWS Vol.33
PROTAC Targeted Protein Degradation Linker Optimization SAR

NHS Ester Hydrolysis Kinetics

The NHS ester moiety of Acid-PEG4-NHS ester undergoes competing hydrolysis in aqueous buffers, with a half-life of 1 hour at pH 8.0 and 25°C, which shortens to 10 minutes at pH 8.6 and 4°C . At pH 7.0 and 0°C, the half-life extends to 4–5 hours . This pH- and temperature-dependent hydrolysis profile is consistent across PEG-NHS ester constructs and necessitates that users prepare fresh solutions immediately before use rather than storing aqueous stock solutions . Compared to more stable activated esters such as TFP (tetrafluorophenyl) esters, which exhibit significantly longer aqueous half-lives, NHS esters require more stringent handling but offer the advantage of well-established, broadly compatible conjugation protocols [1].

NHS ester hydrolysis
Class-level inference
t1/2: 1 h at pH 8.0, 25°C; 4–5 h at pH 7.0, 0°C
Fresh solution preparation required for reproducible conjugation
Data to verify; protocol-level handling affects stoichiometry
Bioconjugation Protein Labeling Stability Protocol Optimization

PEG4-NHS Ester in Perovskite Solar Cells

Bis-PEG4-NHS ester (the homobifunctional analog of Acid-PEG4-NHS ester) has been validated as an additive in perovskite solar cell fabrication, enabling a power conversion efficiency (PCE) of 25.79% (certified 25.47%) with notable long-term stability [1]. The compound undergoes in situ hydrolysis during annealing, converting -COOR (NHS ester) to -COOH (carboxylic acid) functional groups that interact with PbI₂ and FAI to passivate defects and suppress ion migration [1]. Control devices without the PEG4-NHS ester additive exhibited lower efficiencies and reduced stability, demonstrating that the tetraethylene glycol spacer length is optimal for balancing additive mobility and defect coordination within the perovskite crystal lattice [1].

Perovskite PCE
Reported comparison
25.79% (certified 25.47%) with bis-PEG4-NHS additive
In situ –COOH generation passivates defects; PEG4 mobility suits perovskite annealing
Control devices showed lower efficiency; source: JACS 2024
Perovskite Solar Cells Materials Science Defect Passivation Additive Engineering

Acid-PEG4-NHS Ester: Key Applications


PROTAC Library Synthesis

Acid-PEG4-NHS ester is optimally suited for PROTAC library construction where orthogonal conjugation is required. The NHS ester enables rapid amide bond formation with amine-functionalized E3 ligase ligands or target protein ligands, while the carboxylic acid terminus allows subsequent activation (EDC/HATU) and conjugation to a second ligand . The PEG4 spacer length (25.7 Å) occupies the empirical sweet spot for ternary complex formation, as demonstrated by comparative PEG2/PEG3/PEG4 degradation studies [1]. Procurement of high-purity, monodisperse Acid-PEG4-NHS ester ensures reproducible linker length and eliminates sub-stoichiometric impurities that can confound DC50 measurements in cellular degradation assays [2].

Antibody-Drug Conjugate Development

In ADC development, Acid-PEG4-NHS ester serves as a heterobifunctional linker for sequential conjugation strategies where the antibody is first modified with the NHS ester, followed by activation of the carboxylic acid for payload attachment . The PEG4 spacer increases aqueous solubility of the antibody-linker intermediate and reduces aggregation during conjugation, which is particularly critical for high-DAR (drug-to-antibody ratio) constructs [3]. Comparative studies of cleavable pendant-type PEG linkers in ADCs demonstrate that PEG4, PEG8, and PEG12 lengths differentially impact pharmacokinetic profiles and in vivo efficacy, underscoring that linker length selection must be empirically validated rather than arbitrarily substituted [4].

Perovskite Solar Cell Fabrication

The homobifunctional Bis-PEG4-NHS ester analog has been validated in high-efficiency perovskite solar cell fabrication, achieving 25.79% PCE through in situ hydrolysis to carboxylic acid groups that passivate PbI₂ and FAI defects [5]. Acid-PEG4-NHS ester can serve similar additive roles in formulations requiring monofunctional PEG4-carboxylic acid generation during annealing. The tetraethylene glycol length provides optimal mobility within the perovskite precursor film while maintaining sufficient coordination strength to suppress ion migration and enhance long-term device stability [5].

Protein Labeling and Biotinylation

Although Acid-PEG4-NHS ester itself is not a biotinylation reagent, the PEG4-NHS ester motif (as in NHS-PEG4-Biotin) enables protein labeling at N-termini or lysine residues in less than 1 hour under standard conditions . The 29.0 Å PEG4 spacer arm minimizes steric hindrance between the label and the protein surface, preserving antibody binding affinity and reducing aggregation compared to non-PEGylated biotinylation reagents . This spacer length advantage translates directly to Acid-PEG4-NHS ester when used to introduce functional handles for subsequent biotin or fluorophore conjugation, ensuring that the PEG4 spacer maintains conjugate solubility and biological activity .

Application
Selection Property
Validation Focus
PROTAC library synthesis
Heterobifunctional PEG4 linker with orthogonal amine/carboxyl reactivity
Ternary complex geometry and degradation DC50 reproducibility
Antibody-drug conjugate development
PEG4 spacer reduces aggregation and increases conjugate solubility
DAR control and aggregation propensity at high payload loading
Perovskite solar cell fabrication
In situ hydrolysis to –COOH for defect passivation
Device efficiency reproducibility and long-term stability metrics
Protein labeling and biotinylation
NHS ester for rapid amine coupling; PEG4 minimizes steric hindrance
Conjugate solubility and retention of binding activity

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